methyl-benzoate,zafirlukast,

概要

説明

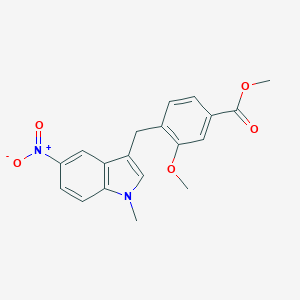

Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a benzoate ester linked to an indole moiety, which is further substituted with a nitro group and a methoxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

Esterification: Finally, the benzoate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate undergoes various chemical reactions, including:

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium hydroxide, hydrochloric acid.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Amino derivative: Formed by reduction of the nitro group.

Carboxylic acid: Formed by hydrolysis of the ester group.

Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.

科学的研究の応用

Methyl Benzoate

Chemical Properties and Uses

Methyl benzoate (CHO) is an aromatic ester derived from benzoic acid. It is commonly used in the following applications:

- Solvent in Organic Chemistry : Methyl benzoate serves as a solvent for various organic reactions due to its favorable polarity and boiling point.

- Fragrance and Flavoring Agent : It is utilized in perfumes and food flavorings for its pleasant odor.

- Insecticidal Properties : Recent studies indicate that methyl benzoate exhibits insecticidal effects, making it a candidate for green pesticides with reduced environmental impact .

Toxicity Studies

Research has evaluated the cytotoxicity of methyl benzoate on human cell lines, revealing that it can significantly affect cell growth at higher concentrations. For instance, in vitro studies demonstrated reduced growth in kidney, colon, and neuronal cells when exposed to concentrations exceeding 7.3 mM . This data is crucial for determining safety limits for human exposure and potential uses in agriculture.

Zafirlukast

Mechanism of Action

Zafirlukast (CHNOS), marketed under the brand name Accolate, functions as a selective leukotriene receptor antagonist (LTRA). It inhibits the action of cysteinyl leukotrienes on CysLT1 receptors, leading to:

- Reduction of Airway Constriction : By blocking leukotrienes, zafirlukast alleviates bronchoconstriction associated with asthma.

- Decreased Mucus Production : It helps reduce mucus build-up in the lungs, improving respiratory function .

Clinical Applications

Zafirlukast is primarily indicated for:

- Chronic Asthma Management : It is used as a maintenance treatment for asthma patients, often in conjunction with inhaled corticosteroids.

- Potential Anti-inflammatory Effects : Recent studies have explored zafirlukast analogs for their anti-inflammatory properties beyond asthma treatment, including potential applications in conditions like rheumatoid arthritis .

Synthesis of Zafirlukast

The synthesis of zafirlukast involves several catalytic reactions. Notable methods include:

- Use of Intermediate Compounds : The preparation of key intermediates such as 3-methoxy-4-((5-nitro-1H-indole-3-base)methyl)benzoic acid derivatives has been documented as essential for zafirlukast synthesis .

- Development of New Analogues : Research has focused on synthesizing zafirlukast analogs to enhance potency and specificity against various targets, including TNFR1 signaling pathways .

Comparative Data Table

| Compound | Chemical Formula | Primary Application | Toxicity Studies |

|---|---|---|---|

| Methyl Benzoate | CHO | Solvent, Fragrance, Insecticide | Cytotoxicity observed at >7.3 mM |

| Zafirlukast | CHNOS | Asthma Treatment | Hepatotoxicity reported occasionally |

Case Studies

-

Cytotoxicity of Methyl Benzoate :

A study conducted by Feng et al. (2018) assessed the cytotoxic effects of methyl benzoate on various human cell lines. The results indicated significant reductions in cell viability at elevated concentrations, suggesting careful consideration for its use as an insecticide . -

Zafirlukast in Asthma Management :

Clinical trials have demonstrated that zafirlukast effectively reduces asthma symptoms when used alongside inhaled corticosteroids. Its role as an LTRA provides a complementary mechanism to traditional therapies, enhancing overall patient outcomes .

作用機序

The mechanism of action of methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

類似化合物との比較

Similar Compounds

Uniqueness

Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the indole and benzoate moieties, along with the nitro and methoxy groups, makes it a versatile compound for various applications in medicinal chemistry and biological studies .

生物活性

Methyl benzoate and zafirlukast are two distinct chemical compounds with differing biological activities. Methyl benzoate is primarily recognized for its applications in the fragrance industry and as a solvent, while zafirlukast is an FDA-approved leukotriene receptor antagonist used in the treatment of asthma. This article focuses on the biological activity of zafirlukast, highlighting its mechanisms, therapeutic implications, and emerging research findings.

Zafirlukast Overview

Chemical Structure and Properties:

- Molecular Formula: C₃₁H₃₃N₃O₆S

- Molecular Weight: 575.675 g/mol

- CAS Number: 107753-78-6

- Density: 1.3 g/cm³

- Melting Point: 139°C

Zafirlukast acts as a selective antagonist of cysteinyl leukotriene receptors (CysLT1), particularly targeting leukotriene D4 (LTD4) and E4 (LTE4). Its primary role is to mitigate bronchoconstriction, mucus production, and inflammatory responses associated with asthma .

Zafirlukast operates by blocking the action of cysteinyl leukotrienes at their respective receptors, which are implicated in various pathophysiological processes of asthma:

- Receptor Interaction: Zafirlukast binds competitively to CysLT1 receptors, inhibiting the effects of LTD4 and LTE4, which are known to induce smooth muscle contraction and promote inflammation in the airways .

- Pharmacodynamics: The drug's action leads to reduced airway edema, decreased eosinophil migration, and overall alleviation of asthma symptoms. It has been shown to be effective in both acute and chronic settings when used alongside inhaled corticosteroids .

Asthma Management

Zafirlukast is primarily indicated for the chronic management of asthma. Clinical studies have demonstrated its efficacy in improving lung function and reducing the frequency of asthma attacks:

- Clinical Efficacy: In a study comparing zafirlukast with montelukast (another leukotriene receptor antagonist), zafirlukast showed comparable efficacy in reducing asthma symptoms but required more frequent dosing due to its pharmacokinetic profile .

Antimicrobial Properties

Recent research has uncovered potential antimicrobial effects of zafirlukast against resistant strains of bacteria:

- Mycobacterium abscessus: A study found that zafirlukast exhibited bactericidal activity against M. abscessus, a pathogen associated with severe infections in cystic fibrosis patients. The minimal inhibitory concentration was determined to be 16 µM, with significant morphological changes observed in bacterial cells after treatment .

Anticancer Effects

Emerging evidence suggests that zafirlukast may possess antineoplastic properties:

- Ovarian Cancer Study: Zafirlukast was evaluated for its effects on ovarian cancer cell lines and xenograft models. Results indicated that zafirlukast inhibited tumor growth significantly when combined with standard chemotherapy, suggesting a potential role as an adjunctive treatment in oncology .

Case Studies

特性

IUPAC Name |

methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPXTRBUJIRVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162118 | |

| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107754-15-4 | |

| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107754-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。